6-Methyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
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Description
6-Methyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H19F3N4O2 and its molecular weight is 380.371. The purity is usually 95%.
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Biological Activity
6-Methyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one (CAS Number: 2097860-49-4) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its molecular structure, synthesis, and various biological activities, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H19F3N4O2, with a molecular weight of approximately 380.36 g/mol. Its structure features a dihydropyridazine core substituted with a trifluoromethyl-pyridine moiety and a piperidine ring, which may influence its biological activity.
Structural Formula:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The synthetic routes often utilize starting materials such as pyridine derivatives and piperidine-based intermediates.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that related pyridine derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the modulation of specific signaling pathways critical for tumor growth.
Case Study:
A study evaluating the cytotoxic effects of related compounds demonstrated that those with trifluoromethyl substitutions exhibited enhanced potency against cancer cell lines such as A431 and Jurkat, with IC50 values less than those of standard chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have been investigated for their ability to inhibit the production of pro-inflammatory cytokines in human whole blood assays.
Research Findings:
In a study focused on EP4 antagonists, a derivative of this compound showed significant inhibition of PGE2-induced TNFα reduction, indicating its potential use in treating inflammatory conditions .
The biological activity is believed to be mediated through interactions with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammatory responses. Molecular docking studies suggest that the compound may bind to kinases or G-protein coupled receptors, modulating their activity and affecting downstream signaling pathways.
Properties
IUPAC Name |
6-methyl-2-[[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-12-2-5-16(26)25(23-12)11-13-6-8-24(9-7-13)17(27)14-3-4-15(22-10-14)18(19,20)21/h2-5,10,13H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVZCMVJKIFJIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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